Q94 hydrochloride
Overview
Description
Q94 hydrochloride is a selective antagonist of proteinase-activated receptor 1 (PAR1). It is known for its ability to selectively block the interaction and signaling of PAR1 with Gαq proteins. This compound has shown significant potential in scientific research, particularly in the fields of pharmacology and biochemistry, due to its specific inhibitory effects on PAR1-mediated pathways .
Mechanism of Action
Target of Action
Q94 hydrochloride is a selective antagonist of the Protease-Activated Receptor 1 (PAR1) . PAR1 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation, pain perception, and hemostasis .
Mode of Action
This compound selectively blocks the interaction and signaling between PAR1 and Gαq proteins . This inhibition occurs at an IC50 value of 916 nM . The compound’s action is selective for PAR1 over PAR2 .
Biochemical Pathways
The blockade of PAR1 by this compound affects several biochemical pathways. It inhibits the PAR1-mediated increases in both CCL2 mRNA and protein levels in a dose-dependent manner . Additionally, it completely blocks thrombin-induced ERK1/2 and MLC phosphorylation . These pathways play significant roles in cellular signaling and response to external stimuli.
Result of Action
The action of this compound leads to molecular and cellular effects, including the inhibition of intracellular calcium mobilization induced by thrombin or a PAR1-activating peptide . It also decreases CCL2 expression , which could potentially reduce inflammation . Furthermore, it inhibits ERK1/2 and MLC phosphorylation , which are involved in various cellular processes, including cell proliferation, differentiation, and migration .
Biochemical Analysis
Biochemical Properties
Q94 hydrochloride plays a significant role in biochemical reactions by inhibiting the interaction between PAR1 and Gαq . This interaction is crucial for various cellular processes, including intracellular calcium mobilization .
Cellular Effects
This compound influences cell function by blocking thrombin-induced intracellular calcium mobilization . It also inhibits the expression of CCL2, a chemokine involved in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects by acting as a negative allosteric modulator at the PAR1 receptor . It inhibits the interaction between PAR1 and Gαq, thereby blocking the downstream signaling pathways .
Temporal Effects in Laboratory Settings
It has been shown to inhibit thrombin-induced intracellular calcium mobilization and CCL2 expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Q94 hydrochloride involves multiple steps, starting with the preparation of the core benzimidazole structure. The key steps include:
Formation of Benzimidazole Core: The reaction typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the 4-chlorophenyl and phenylmethyl groups. This is usually achieved through nucleophilic substitution reactions using appropriate halides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, and solvent extraction to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Q94 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the benzimidazole core or the substituent groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further studied for their biological activities.
Scientific Research Applications
Q94 hydrochloride has a wide range of applications in scientific research:
Biochemistry: Researchers use it to investigate the signaling pathways mediated by PAR1 and its interaction with Gαq proteins.
Industry: It is used in the development of new drugs and therapeutic agents targeting PAR1.
Comparison with Similar Compounds
Similar Compounds
Vorapaxar: Another PAR1 antagonist used in the treatment of cardiovascular diseases.
SCH 530348: A PAR1 antagonist with similar inhibitory effects on thrombin-induced signaling.
Uniqueness of Q94 Hydrochloride
This compound is unique due to its high selectivity for PAR1 and its ability to specifically block the PAR1/Gαq interaction. This selectivity makes it a valuable tool for studying PAR1-mediated pathways without affecting other proteinase-activated receptors .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2.ClH/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;/h1-13H,14-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIWQTVPWYFEHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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